2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes an indole moiety, a pyridine ring, and multiple functional groups
Preparation Methods
The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps. One common method includes the reaction of indole derivatives with pyridine-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to isolate the target compound.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential in various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential in inhibiting the growth of certain cancer cells, making it a candidate for anti-cancer drug development.
Medicine: Research has indicated that the compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer agents.
Industry: While its industrial applications are still under exploration, the compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound has been shown to activate the p53 protein, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.
Cell Cycle Arrest: By inhibiting key proteins involved in cell cycle progression, the compound can halt the proliferation of cancer cells.
Molecular Targets: The primary targets include pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, which are involved in the intrinsic pathway of apoptosis.
Comparison with Similar Compounds
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide can be compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety but differ in their functional groups and biological activities.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of pyridine derivatives with different functional groups and applications.
Hybrid Compounds: Similar hybrid compounds that combine indole and pyridine structures include those used in anti-cancer research, but they may vary in their specific substituents and biological effects.
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22) |
InChI Key |
XKCGVABPQCMCPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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